1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride
Description
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride (CAS: 1396762-15-4) is a piperazine derivative characterized by a fluorinated and methoxylated aromatic ring. The molecule consists of a piperazine core substituted at the 1-position with a 2-fluoro-6-methoxyphenyl group, with a hydrochloride counterion (molecular formula: C₁₁H₁₄ClFN₂O) . Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with serotonin (5-HT) receptors, sigma receptors, and antimicrobial activity . The fluorine and methoxy substituents in this compound likely influence its electronic properties, solubility, and receptor-binding affinity compared to simpler analogues.
Properties
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORXSYSCDAWXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-14-3 | |
| Record name | Piperazine, 1-(2-fluoro-6-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Reaction Conditions
-
- 2-Methoxyaniline (2-methoxyphenylamine)
- Bis(2-chloroethyl)amine hydrochloride (a bifunctional alkylating agent)
- Solvent: Diethylene glycol monomethyl ether (as a reaction medium)
- Acid: Hydrochloric acid (for salt formation)
-
- The reaction mixture is heated at approximately 150°C for about 12 hours to facilitate nucleophilic substitution and cyclization reactions (as per the synthesis described in chemical literature).
Synthetic Route
The synthesis proceeds via the following key steps:
Step 1: Nucleophilic Substitution
2-Methoxyaniline reacts with bis(2-chloroethyl)amine hydrochloride under heating conditions. The amino group of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic chloroethyl groups, leading to the formation of a piperazine ring structure. This step involves the formation of the N-(2-methoxyphenyl)piperazine intermediate.Step 2: Cyclization and Salt Formation
After the initial substitution, the reaction mixture is cooled, and the product is precipitated by addition of diethyl ether. The precipitate, which is the hydrochloride salt of the piperazine derivative, is recovered by filtration.
Purification and Yield
- The crude product, 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride , is obtained with a yield of approximately 74% based on the starting aniline.
- The product is purified by washing with diethyl ether to remove residual impurities.
Reaction Data and Conditions Summary
| Step | Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Methoxyaniline + bis(2-chloroethyl)amine hydrochloride | 150°C, 12 hours | N-(2-methoxyphenyl)piperazine intermediate | - |
| 2 | Salt formation | Hydrochloric acid | Room temperature | This compound | 74% |
Notes on the Synthesis
- The key to successful synthesis is controlling the temperature and reaction time to favor cyclization without decomposition.
- The use of diethylene glycol monomethyl ether as a solvent enhances solubility and reaction efficiency.
- The final hydrochloride salt improves compound stability and solubility for subsequent applications.
Research Findings and Variations
- The synthesis method is robust and adaptable, with variations including different alkylating agents to modify the piperazine ring or substituents on the phenyl ring.
- The process is scalable and suitable for producing pharmaceutical-grade compounds, as evidenced by its use in medicinal chemistry research.
Data Table: Summary of Preparation Method
| Parameter | Description |
|---|---|
| Starting Material | 2-Methoxyaniline |
| Alkylating Agent | Bis(2-chloroethyl)amine hydrochloride |
| Solvent | Diethylene glycol monomethyl ether |
| Reaction Temperature | 150°C |
| Reaction Time | 12 hours |
| Purification | Filtration and washing with diethyl ether |
| Overall Yield | Approximately 74% |
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride has been investigated for various applications:
Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds with a piperazine moiety can interact with serotonin receptors, potentially leading to antidepressant effects. A study demonstrated that derivatives of this compound exhibited selective binding to serotonin receptors, enhancing their therapeutic potential against depression .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The presence of fluorine and methoxy groups enhances its interaction with biological targets, making it a candidate for anticancer drug development .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Its unique structure may disrupt cellular processes in pathogens, thereby enhancing its efficacy against resistant strains .
Neuropharmacology
- Cognitive Enhancers : The structural modifications in this compound may improve its ability to penetrate the blood-brain barrier, leading to potential applications in treating cognitive disorders. Studies have indicated that piperazine derivatives can enhance cognitive functions by modulating neurotransmitter systems .
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of piperazine derivatives:
Pharmaceutical Development
A study highlighted that introducing trifluoromethoxy groups significantly increased the potency of certain drugs targeting serotonin transporters. This underscores the importance of structural modifications in enhancing drug efficacy .
Antimicrobial Efficacy
A review discussed the enhanced activity of halogenated compounds against drug-resistant bacteria. This research emphasizes the potential role of this compound in combating antibiotic resistance .
Material Science Applications
The compound is also being explored for its utility in developing advanced materials due to its unique chemical properties that improve durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperazines
a. 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride
- Substituents : 5-chloro, 2-methoxy.
- Molecular Formula : C₁₁H₁₆Cl₂N₂O.
- Key Differences : The chlorine atom at the 5-position (vs. fluorine at 2-position) increases steric bulk and alters electron-withdrawing effects.
- Biological Relevance : Chlorinated derivatives often exhibit enhanced antimicrobial activity, as seen in 1-(4-chlorophenyl)-1-propyl piperazine, which showed excellent activity against S. aureus .
b. 1-(m-Chlorophenyl)piperazine (m-CPP)
- Substituents : 3-chloro.
- Pharmacology: A 5-HT receptor agonist with locomotor-suppressant effects in rats. Its meta-chloro substitution contrasts with the ortho-fluoro/para-methoxy arrangement in the target compound, leading to divergent receptor interactions (e.g., 5-HT1B/1C vs.
c. 1-(2-Fluorophenyl)piperazine Hydrochloride
- Substituents : 2-fluoro.
- Key Differences: Lacks the 6-methoxy group, reducing steric hindrance and polarity. Used as a model compound in quinolone studies, highlighting fluorine’s role in enhancing bioavailability .
Methoxy-Substituted Piperazines
a. 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
- Substituents : 2-methoxy, piperidinyl.
- Synthesis : Prepared via reductive amination (NaBH₃CN) and microwave-assisted HCl treatment .
- Activity : Methoxy groups enhance solubility and may influence dopamine receptor interactions, though detailed data on the target compound’s activity are lacking.
b. HBK Series (HBK14–HBK19)
- Substituents: Varied phenoxy-ethoxy/propoxy groups (e.g., 2,6-dimethylphenoxy in HBK14).
- Pharmacology: These derivatives demonstrate how extended alkyl/aryl chains modulate pharmacokinetics. For example, HBK15 (2-chloro-6-methylphenoxy) showed higher lipophilicity than the target compound .
Complex Derivatives with Dual Substituents
a. alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine Butanol
Data Tables
Table 1: Physicochemical Properties of Selected Piperazines
Key Research Findings
Substituent Position and Halogen Effects: Fluorine at the 2-position (vs. Methoxy groups at the 6-position increase polarity, which may enhance solubility but reduce CNS bioavailability compared to non-methoxylated analogues .
Receptor Selectivity :
- Chlorinated derivatives (e.g., m-CPP) preferentially target 5-HT1B/1C receptors, while fluorinated derivatives (e.g., the target compound) may interact with sigma receptors or dopaminergic pathways .
Antimicrobial Activity :
- Chlorine substitution correlates with stronger antibacterial effects, as seen in 1-(4-chlorophenyl)piperazine derivatives . The target compound’s fluorine and methoxy groups may confer distinct activity spectra, though experimental data are lacking.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1-(2-methoxyphenyl)piperazine derivatives, involving condensation of bis(2-chloroethyl)amine with fluorinated anilines . Microwave-assisted reactions (e.g., ) could improve yield and purity.
Biological Activity
1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring substituted with a fluorinated and methoxylated phenyl group. The molecular formula is , and its molecular weight is approximately 232.7 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Specifically, it has been studied for its effects on serotonin receptors, particularly the 5-HT_7 receptor, which is implicated in mood regulation and cognitive functions.
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine, including 1-(2-Fluoro-6-methoxyphenyl)piperazine, exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonergic pathways, enhancing mood and reducing anxiety-like behaviors.
Cholinesterase Inhibition
In addition to serotonergic activity, this compound has shown potential as a cholinesterase inhibitor. A study evaluated various piperazine derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that compounds with similar structural features to 1-(2-Fluoro-6-methoxyphenyl)piperazine displayed promising inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various piperazine derivatives to determine the influence of different substituents on biological activity. Key findings include:
- Fluorine Substitution : The presence of fluorine at the 2-position significantly enhances receptor binding affinity.
- Methoxy Group : The methoxy group at the 6-position contributes to increased lipophilicity, facilitating better membrane penetration.
| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Comments |
|---|---|---|---|
| 1-(2-Fluoro-6-methoxyphenyl)piperazine | 0.092 | 0.014 | High selectivity towards BChE |
| Other Piperazine Derivative A | 0.150 | 0.120 | Moderate activity |
| Other Piperazine Derivative B | 0.200 | 0.100 | Lower selectivity |
Cytotoxicity Studies
MTT assays were performed to assess the cytotoxicity of the compound against various cell lines, including NIH3T3 murine fibroblasts. The results indicated that at therapeutic concentrations, the compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development.
Q & A
Q. What are the standard protocols for synthesizing 1-(2-Fluoro-6-methoxyphenyl)piperazine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and cyclization steps. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines under aqueous conditions without catalysts . Optimization includes:
- Temperature control : Maintaining 80–100°C to enhance reaction kinetics.
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to improve solubility.
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Characterization via NMR, IR, and HPLC ensures purity (>98%) and structural confirmation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Emergency protocols : Immediate rinsing for eye/skin exposure and medical consultation for respiratory irritation .
Q. How is the compound characterized to confirm its identity and purity?
Standard methods include:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., fluorine and methoxy groups) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular weight (e.g., 286.12 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to receptor binding affinity?
Discrepancies may arise from impurities or stereochemical variations. Strategies include:
- Impurity profiling : Use GC-MS or LC-HRMS to detect trace byproducts (e.g., chlorophenyl analogs) .
- Enantiomeric separation : Chiral HPLC to isolate active stereoisomers .
- In vitro assays : Competitive binding studies (e.g., with 5-HT receptors) under standardized buffer conditions (e.g., HEPES, pH 7.4) .
Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C .
- Analytical tracking : Monitor degradation products via UPLC-PDA at 254 nm .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogen (Cl, Br) or alkyl groups at the phenyl ring .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .
- In vivo validation : Assess bioavailability and CNS penetration in rodent models .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
